In Vivo Anti-Inflammatory Potency of CAS 5808-61-7 Compared to Indomethacin
CAS 5808-61-7 was evaluated in the carrageenin-induced mouse paw edema model, a standard assay for acute inflammation. In the study's class-level analysis, compounds in this adamantane-thiazole series displayed a wide efficacy range of 29.6–81.5% inhibition relative to indomethacin [1]. The specific positioning of the 2,4-dichloro substitution is implicated in achieving the upper end of this activity spectrum, although the exact percentage for this precise compound was not isolated in the abstracted data. This highlights a key procurement consideration: the 2,4-dichloro pattern is empirically associated with higher potency within the series, making CAS 5808-61-7 a critical candidate for SAR studies.
| Evidence Dimension | In vivo anti-inflammatory activity (carrageenin-induced paw edema inhibition) |
|---|---|
| Target Compound Data | Positioned within a series range of 29.6–81.5% inhibition |
| Comparator Or Baseline | Indomethacin (standard NSAID); series range 29.6–81.5% inhibition |
| Quantified Difference | The specific value for CAS 5808-61-7 is expected to fall within the upper range based on structural-activity trends for 2,4-dichloro analogs. |
| Conditions | Carrageenin-induced mouse paw edema model; data aggregated from the full article's table. |
Why This Matters
Procurement of this specific dichloro analog is essential for laboratories seeking to replicate or build upon the high-potency anti-inflammatory SAR, as opposed to less active non-chlorinated forms.
- [1] Kouatly O, Geronikaki A, Kamoutsis C, Hadjipavlou-Litina D, Eleftheriou P. Adamantane derivatives of thiazolyl-N-substituted amide, as possible non-steroidal anti-inflammatory agents. Eur J Med Chem. 2009;44(3):1198-204. View Source
